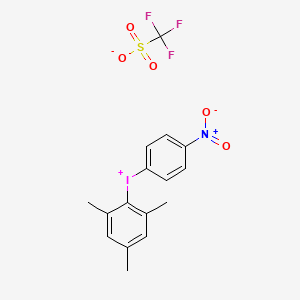

4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves direct C-H arylation polymerization . For instance, a series of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers were synthesized via this method . Two donor moieties [3-hexylthiophene and 1,4-bis(dodecyloxy)benzene], and one acceptor unit 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .Aplicaciones Científicas De Investigación

Photocatalysis for Hydrogen Evolution

BBT-1 has been investigated as a promising material for photocatalytic hydrogen evolution. Researchers have synthesized sulfone-based dual acceptor copolymers using BBT-1 as a building block. These copolymers exhibit high photocatalytic activities under visible-light illumination, making them potential candidates for efficient water splitting .

Organic Electronics and Optoelectronics

BBT-1 derivatives have been explored in organic electronic devices due to their excellent charge transport properties. These compounds can serve as electron-donating materials in organic solar cells, field-effect transistors, and light-emitting diodes. Their π-conjugated structure allows efficient charge transfer and exciton generation .

Polymer Semiconductors

In the realm of polymer semiconductors, BBT-1-based polymers have garnered attention. Their unique molecular architecture contributes to improved charge mobility, making them suitable for use in organic photovoltaics and organic thin-film transistors. Researchers continue to optimize their performance .

Sensors and Detection

BBT-1 derivatives can be functionalized for sensing applications. Their electron-rich thiophene moieties enable interactions with analytes, leading to changes in electrical conductivity or fluorescence. Potential uses include gas sensors, chemical detectors, and biosensors .

Materials for Energy Storage

BBT-1-containing materials have been explored for energy storage devices. Their redox-active nature makes them suitable as electrode materials in supercapacitors and lithium-ion batteries. Researchers investigate their electrochemical performance and stability .

Supramolecular Chemistry

BBT-1 can participate in supramolecular assemblies due to its π-conjugated structure. Researchers have used it as a building block for constructing functional materials, such as coordination complexes, host-guest systems, and molecular cages. These assemblies find applications in molecular recognition and drug delivery .

Mecanismo De Acción

Target of Action

Similar compounds have been used in the construction of various organic optoelectronic devices . These compounds often target electron-deficient building blocks in these devices .

Mode of Action

It’s known that similar compounds can act as an electron-output site due to their strong electron-withdrawing ability . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may interact with its targets by donating or accepting electrons.

Biochemical Pathways

Similar compounds have been used in photocatalytic hydrogen evolution by water splitting . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may affect pathways related to energy production and conversion.

Result of Action

Similar compounds have shown high photocatalytic activities under visible-light illumination . This suggests that 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine may have similar effects.

Action Environment

Similar compounds have shown residual efficiencies after more than 200 hours of aging under one sun illumination . This suggests that environmental factors such as light exposure and aging may influence the action of 4,4’-Bis(5-(hexylthio)thiophen-2-yl)-2,2’-bipyridine.

Propiedades

IUPAC Name |

4-(5-hexylsulfanylthiophen-2-yl)-2-[4-(5-hexylsulfanylthiophen-2-yl)pyridin-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2S4/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2/h11-18,21-22H,3-10,19-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNHCHNTHIFIQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate](/img/structure/B3084853.png)

![1-[4-(3-Chlorophenoxy)phenyl]ethanone](/img/structure/B3084882.png)

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)

![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)

![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)